2-Chloroadenosine

Adenosine Receptor Receptor Binding Pharmacology

2-Chloroadenosine (CADO) is the definitive non-selective, full adenosine receptor agonist for reproducible pharmacological research. Its 2-chloro substitution confers resistance to adenosine deaminase (ADA), ensuring sustained receptor activation unattainable with endogenous adenosine. Unlike partial agonists (e.g., 2-fluoroadenosine) or antimetabolites (e.g., cladribine), CADO delivers full-efficacy responses at A1/A2A/A3 receptors (Ki=300/80/1900 nM). This metabolic stability enables consistent cardiovascular studies (EC50 ~225 nM for blood pressure reduction) without confounding degradation. Procure only 2-chloroadenosine as your benchmark agonist for adenosine receptor profiling, nucleoside transport assays, and any experimental system requiring predictable, degradation-free receptor activation.

Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
CAS No. 103090-47-7
Cat. No. B027285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroadenosine
CAS103090-47-7
Synonyms2 Chloroadenosine
2-Chloroadenosine
Molecular FormulaC10H12ClN5O4
Molecular Weight301.69 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
InChIInChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
InChIKeyBIXYYZIIJIXVFW-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>45.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroadenosine (CAS 146-77-0, 103090-47-7) Procurement Guide: Baseline and Key Differentiators


2-Chloroadenosine (CADO, 2-CAdo) is a synthetic adenosine analog featuring a chlorine substitution at the 2-position of the purine ring . This single modification confers significant metabolic stability by conferring resistance to deamination by adenosine deaminase (ADA), a key differentiating property from the endogenous nucleoside [1]. It acts as a non-selective adenosine receptor (AdoR) agonist, binding with quantifiable affinities to A1, A2A, and A3 receptor subtypes . As a widely used research tool, its procurement value lies in its predictable, multi-receptor profile and enhanced stability, making it suitable for in vitro and in vivo pharmacological studies, particularly as a comparator in assays defining receptor subtype pharmacology.

2-Chloroadenosine Sourcing Risks: Why Generic Substitution with Adenosine or Other Analogs Fails


Generic substitution with adenosine or structurally similar analogs like 2-fluoroadenosine or cladribine (2-chloro-2'-deoxyadenosine) is scientifically unsound due to divergent pharmacological and stability profiles. Adenosine is rapidly deaminated in biological systems, rendering it inactive in many experimental contexts where sustained receptor activation is required [1]. Conversely, 2-fluoroadenosine acts as only a partial agonist at A3 receptors, while 2-chloroadenosine is a full agonist, leading to fundamentally different efficacy profiles [2]. Cladribine, while sharing the 2-chloro modification, is a deoxyadenosine analog with a distinct mechanism of action as an antimetabolite, requiring intracellular phosphorylation for its cytotoxic effects, and it exhibits different cell entry pathways [3]. These key differences underscore the necessity of procuring 2-chloroadenosine specifically for applications requiring a stable, full, non-selective adenosine receptor agonist.

2-Chloroadenosine Quantitative Evidence Guide: Comparator Data vs. Adenosine and Analogs


2-Chloroadenosine vs. Adenosine and 2-Fluoroadenosine: Functional Selectivity and Efficacy at Adenosine Receptors

2-Chloroadenosine exhibits a defined, non-selective binding profile across A1, A2A, and A3 adenosine receptors, with quantified affinities (Ki values). This contrasts with adenosine, which is rapidly metabolized, and with 2-fluoroadenosine, which differs in its functional efficacy. Specifically, 2-chloroadenosine acts as a full agonist at A3 receptors, while 2-fluoroadenosine is a partial agonist [1]. This distinction in efficacy is crucial for experimental outcomes where the degree of receptor activation determines downstream signaling. Furthermore, the 2-chloro substituent consistently increases agonist potency at A2 receptors compared to N6-substituted adenosines without the 2-chloro group [2].

Adenosine Receptor Receptor Binding Pharmacology Agonist Efficacy

2-Chloroadenosine vs. Adenosine: Resistance to Metabolic Deamination by Adenosine Deaminase (ADA)

A defining feature of 2-chloroadenosine is its resistance to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates adenosine. This stability is a direct result of the chlorine substitution at the 2-position. In a functional assay using rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), 2-chloroadenosine (≥50 µM) induced significant DNA fragmentation (apoptosis) after 24 hours, whereas adenosine failed to induce apoptosis even after 72 hours, even in the presence of an ADA inhibitor and a nucleoside transporter inhibitor [1]. This demonstrates that the stability of 2-chloroadenosine enables sustained biological activity that is not achievable with the endogenous ligand.

Metabolic Stability Adenosine Deaminase Pharmacokinetics In Vitro Assay

2-Chloroadenosine vs. Cladribine (2-Chloro-2'-deoxyadenosine): Divergent Mechanisms of Apoptosis Induction

Despite structural similarity, 2-chloroadenosine and the chemotherapeutic drug cladribine (2-chloro-2'-deoxyadenosine) induce apoptosis through distinct pathways. In human peripheral blood mononuclear cells (PBMCs), both compounds triggered apoptosis in a concentration-dependent manner (2CA: 10 µM; 2CdA: 1 µM) [1]. However, key mechanistic differences were observed. The action of 2-chloroadenosine (2CA) was partially dependent on activation of the A2A adenosine receptor, while cladribine's effect was independent of P1 receptors. Furthermore, the nucleoside transport inhibitor dipyridamole partially blocked 2CA-induced apoptosis but had no effect on cladribine, suggesting they utilize different cell entry mechanisms [1].

Apoptosis Cancer Research Nucleoside Transporter Mechanism of Action

2-Chloroadenosine vs. Adenosine and 5'-Chloro-5'-deoxyadenosine: Enhanced Chemical Stability Against Hydrolysis

The chemical stability of 2-chloroadenosine against hydrolytic degradation is superior to that of adenosine. A stability study comparing adenosine, 2-chloroadenosine, and 5'-chloro-5'-deoxyadenosine over a pH range of 2-10 and at temperatures of 40, 60, and 80°C demonstrated that the presence of a chlorine atom in the base moiety of 2-chloroadenosine significantly increases its stability against acid hydrolysis [1]. The hydrolysis of all nucleosides followed pseudo-first-order kinetics, but the calculated rate constant and half-life for 2-chloroadenosine indicated a marked improvement over adenosine [1].

Chemical Stability Hydrolysis Formulation Storage

2-Chloroadenosine vs. Adenosine: Superior In Vivo Cardiovascular Potency

The in vivo potency of 2-chloroadenosine is directly linked to its stability and receptor affinity. In anesthetized rats, both adenosine and its stable analog 2-chloroadenosine elicited depressor (vasodilator) responses. However, 2-chloroadenosine was more potent than adenosine [1]. Furthermore, a pharmacokinetic-pharmacodynamic study in conscious rats quantified the cardiovascular effects of 2-chloroadenosine. Its in vivo potency for reducing blood pressure correlated with its reported receptor affinities (Ki(A1)=300 nM and Ki(A2a)=80 nM), yielding an EC50,u of 61-68 ng/ml (202-225 nM) for blood pressure reduction [2].

In Vivo Pharmacology Cardiovascular Pharmacokinetics Hemodynamics

2-Chloroadenosine Application Scenarios: Evidence-Based Procurement Guidance


Pharmacological Profiling of Adenosine Receptor Subtypes

As a non-selective, full agonist with defined affinities for A1, A2A, and A3 receptors (Ki = 300, 80, and 1900 nM, respectively) , 2-chloroadenosine is ideal for initial pharmacological profiling in new cellular or tissue systems. It is routinely used as a reference agonist to define the adenosine receptor characteristics of a particular model, often in conjunction with subtype-selective antagonists, before employing more selective (and often more costly) agonists [7].

In Vivo Cardiovascular and Hemodynamic Studies

Due to its resistance to rapid degradation and superior in vivo potency compared to adenosine, 2-chloroadenosine is a standard tool for investigating adenosine-mediated cardiovascular effects . Its quantifiable in vivo potency (EC50,u ~202-225 nM for blood pressure reduction) allows for predictable hemodynamic responses in animal models, enabling studies on blood pressure regulation, heart rate, and vascular resistance without the confounding factor of rapid compound clearance [7].

Studies on Metabolic Stability and Nucleoside Transport

2-Chloroadenosine's resistance to adenosine deaminase (ADA) makes it a critical tool for investigating nucleoside transport and metabolism . It serves as a stable substrate for specific equilibrative nucleoside transporters (e.g., ENT4) and can be used in comparative studies to dissect the roles of ADA-sensitive versus ADA-resistant pathways. Its use as a stable analog allows researchers to differentiate between the biological effects of adenosine receptor activation and those resulting from adenosine metabolism or uptake [7].

Apoptosis and Cell Death Research (Excluding Antimetabolite Studies)

While cladribine is the standard for antimetabolite-induced apoptosis, 2-chloroadenosine serves as a distinct tool for studying receptor-mediated or transporter-dependent cell death pathways. Research shows it induces apoptosis in specific cell types (e.g., rheumatoid fibroblasts, astrocytoma cells) through mechanisms involving A2A receptor activation and nucleoside transport, providing a comparative model to differentiate from cladribine's P1 receptor-independent effects [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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